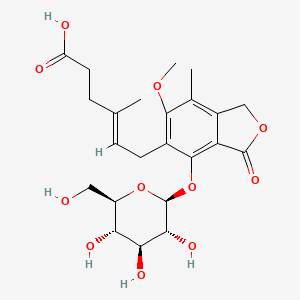

6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)-

Vue d'ensemble

Description

Synthesis Analysis

Synthetic methods for complex glucopyranoside derivatives often involve multistep reactions that target the selective formation of glycosidic bonds, functional group transformations, and the control of stereochemistry. For instance, the synthesis of mono-6-modified-beta-cyclodextrins bearing N-attached aminobenzoic acids demonstrates intricate strategies to achieve structural specificity, highlighting the challenges in synthesizing complex glycosides (Eliadou et al., 2003).

Molecular Structure Analysis

The molecular structure of glucopyranoside derivatives is characterized by the presence of a glucopyranosyl moiety attached to various functional groups, influencing their conformation and interaction capabilities. For example, the structural elucidation of different glucopyranoside derivatives via NMR spectroscopy and X-ray crystallography provides insights into their conformational preferences and self-inclusion phenomena, offering a basis for understanding the structural dynamics of similar compounds (Eliadou et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving glucopyranoside derivatives are crucial for their functionalization and application. These reactions may include glycosylation, where sugar moieties are attached to other molecules, and various protective group strategies to manipulate the glycoside's functionality. Such processes are pivotal in the synthesis of glycoproteins and other glycoconjugates for biological applications (Chatterjee et al., 1986).

Physical Properties Analysis

The physical properties of glucopyranoside derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, from pharmaceutical formulations to material science. Investigations into these properties often employ techniques like crystallography to ascertain the compounds' solid-state configurations (Mackie et al., 2002).

Chemical Properties Analysis

The chemical properties of glucopyranoside derivatives, including reactivity, stability, and interactions with biomolecules, dictate their functional potential. Understanding these properties is crucial for the design and synthesis of compounds with desired biological activities. Research in this area focuses on modifying the glucopyranoside core to enhance specific properties, such as increasing binding affinity to proteins or altering enzymatic degradation rates (Jegge & Lehmann, 1984).

Applications De Recherche Scientifique

Chemical Constituents and Natural Sources

This compound, a type of phenolic derivative, is a part of a larger group of chemicals often found in natural sources. For instance, similar compounds have been identified in Kokuto, non-centrifuged cane sugar, and other plant sources like Viburnum cylindricum and Oplopanax horridus. These studies aim to isolate and identify the structures of new phenolic compounds from various natural sources, thereby contributing to the field of natural product chemistry (Takara et al., 2003), (Tu et al., 2009), (Huang et al., 2015).

Bioactivity and Potential Therapeutic Applications

Various studies have explored the bioactivity of phenolic compounds, including their antioxidant, anti-inflammatory, and cytotoxic activities. For example, constituents of Erigeron annuus have shown inhibitory activities against the formation of advanced glycation end products (AGEs) and aldose reductase, which are significant in managing diabetes and its complications (Jang et al., 2008). Also, compounds isolated from Rhus parviflora fruits have demonstrated inhibitory effects on lipopolysaccharide-induced nitric oxide production in macrophages, which is relevant in inflammatory diseases (Shrestha et al., 2013).

Structural Characterization and Synthesis

Detailed structural characterization and synthesis of related compounds provide a basis for understanding their biological activities and potential applications. For instance, a study on a novel immunosuppressant derived from mycophenolic acid demonstrates how structural modifications can lead to compounds with improved stability and decreased toxicity, which is crucial in transplant medicine (Peng et al., 2015).

Propriétés

IUPAC Name |

(E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)26)4-6-12-20(31-3)11(2)13-9-32-22(30)16(13)21(12)34-23-19(29)18(28)17(27)14(8-24)33-23/h4,14,17-19,23-24,27-29H,5-9H2,1-3H3,(H,25,26)/b10-4+/t14-,17-,18+,19-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWZKGRCFSHAMN-OVUIAQIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- | |

CAS RN |

55533-52-3 | |

| Record name | 6-(4-(beta-D-Glucopyranosyloxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055533523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYCOPHENOLIC ACID 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A63Y3157JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)